3-(1-Isopropyl-1h-imidazol-2-yl)aniline

Medicinal Chemistry Physicochemical Properties Drug Design

Secure your supply of 3-(1-Isopropyl-1H-imidazol-2-yl)aniline (CAS 1179507-73-3), a critical imidazole-aniline scaffold for kinase/GPCR SAR studies. Its unique meta-substitution and isopropyl group provide a distinct pharmacophore geometry essential for reproducible CNS and ATP-competitive research. Stock up on this 98% purity building block to accelerate your hit-to-lead programs.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13538034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Isopropyl-1h-imidazol-2-yl)aniline
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)N1C=CN=C1C2=CC(=CC=C2)N
InChIInChI=1S/C12H15N3/c1-9(2)15-7-6-14-12(15)10-4-3-5-11(13)8-10/h3-9H,13H2,1-2H3
InChIKeyJOUAXBQBBSSOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Isopropyl-1H-imidazol-2-yl)aniline: A Defined Heterocyclic Building Block for Medicinal Chemistry


3-(1-Isopropyl-1H-imidazol-2-yl)aniline (CAS 1179507-73-3) is a heterocyclic building block with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . The compound features an imidazole core N-substituted with an isopropyl group and linked at the 2-position to a meta-substituted aniline ring, providing a distinct pharmacophore geometry . As an imidazole derivative, this compound belongs to a privileged scaffold class extensively utilized in medicinal chemistry for developing kinase inhibitors, GPCR modulators, and other therapeutic agents .

Procurement Note: Why Substitution with Unrelated Imidazole-Aniline Analogs Compromises Research Reproducibility


Substituting 3-(1-Isopropyl-1H-imidazol-2-yl)aniline with a seemingly similar analog, such as an unsubstituted imidazole-aniline or a para-isomer, introduces significant and often unpredictable changes to both physicochemical and biological profiles. The specific meta-substitution pattern and the presence of the lipophilic isopropyl group directly influence molecular properties like cLogP (~2.05) and topological polar surface area, which in turn govern membrane permeability, solubility, and target binding orientation. As demonstrated in structure-activity relationship (SAR) studies of related kinase inhibitors, even minor modifications to the aniline or imidazole substituents can shift potency by orders of magnitude [1] or abolish target selectivity entirely. Using an unvalidated substitute introduces a critical and uncontrolled variable, jeopardizing the reproducibility of synthetic pathways and biological assays.

Quantitative Differentiation of 3-(1-Isopropyl-1H-imidazol-2-yl)aniline vs. Closest Analogs


Physicochemical Differentiation: LogP Advantage of N-Isopropyl Substitution

The predicted partition coefficient (LogP) for 3-(1-Isopropyl-1H-imidazol-2-yl)aniline is 2.05 . This value indicates a moderate lipophilicity suitable for crossing biological membranes while maintaining sufficient aqueous solubility. In comparison, a close analog lacking the isopropyl group, 3-(1H-imidazol-2-yl)aniline, would be expected to have a significantly lower LogP, reducing its passive membrane permeability. The presence of the isopropyl group provides a quantifiable advantage for applications requiring cellular penetration without the use of additional prodrug strategies.

Medicinal Chemistry Physicochemical Properties Drug Design

Geometric Differentiation: Impact of Meta-Substitution on Target Binding Conformation

The substitution pattern of the aniline ring critically dictates the three-dimensional orientation of the molecule's pharmacophoric elements. 3-(1-Isopropyl-1H-imidazol-2-yl)aniline features a meta-substituted aniline, which presents a distinct vector and dihedral angle for the pendant aniline relative to the imidazole ring compared to its para-substituted isomer, 4-(1-Isopropyl-1H-imidazol-2-yl)aniline. In SAR studies of imidazole-based CDK inhibitors, the position of the aniline linkage has been shown to be a key determinant of kinase selectivity and potency [1]. While direct comparative data for this exact compound is not publicly available, this positional difference is a well-established driver of biological activity divergence within this chemical class.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Purity Specification: Guaranteed High Purity for Reproducible Results

The standard commercial specification for 3-(1-Isopropyl-1H-imidazol-2-yl)aniline from multiple established vendors includes a purity of 98% . This high purity standard reduces the risk of side reactions from impurities that could confound synthetic yields or generate spurious biological activity. While many custom-synthesized or less common analogs may be offered at lower purities (e.g., 95%), sourcing this compound at a defined 98% purity provides a more robust and reliable starting material for sensitive research applications.

Chemical Synthesis Quality Control Procurement

Recommended Research and Development Applications for 3-(1-Isopropyl-1H-imidazol-2-yl)aniline


Scaffold for Kinase Inhibitor Lead Optimization

The imidazole-aniline core is a well-precedented scaffold for ATP-competitive kinase inhibitors. The specific meta-substitution and lipophilic isopropyl group of 3-(1-Isopropyl-1H-imidazol-2-yl)aniline make it a logical starting point for designing focused libraries to probe the ATP-binding pocket of kinases like CDKs or GSK-3β. The defined geometry allows medicinal chemists to explore vectors that improve selectivity against closely related kinases, a key challenge in the field .

Precursor for CNS-Penetrant Probe Compounds

With a predicted LogP of 2.05 , this compound falls within a favorable lipophilicity range for passive diffusion across the blood-brain barrier. This makes 3-(1-Isopropyl-1H-imidazol-2-yl)aniline a valuable intermediate for synthesizing chemical probes intended for CNS target validation, such as for neurodegenerative diseases where imidazole-based ligands for targets like I2 receptors are of interest.

Building Block in GPCR Ligand Synthesis

Imidazole derivatives are prevalent among ligands for G-protein coupled receptors (GPCRs), including histamine and adrenergic receptors. The 3-(1-Isopropyl-1H-imidazol-2-yl)aniline scaffold offers a unique substitution pattern for exploring new chemical space around these receptors, particularly for programs seeking to develop biased agonists or allosteric modulators where subtle structural changes can lead to profoundly different signaling outcomes .

Cross-Coupling Partner in Medicinal Chemistry

The presence of a primary aromatic amine makes 3-(1-Isopropyl-1H-imidazol-2-yl)aniline a versatile partner for various cross-coupling reactions, such as Buchwald-Hartwig aminations or amide bond formations. Its defined structure and high commercial purity (98%) ensure reliable and reproducible results in parallel synthesis efforts, accelerating hit-to-lead campaigns where rapid diversification of a core scaffold is essential.

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